molecular formula C12H13NO2 B067735 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 189321-67-3

3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B067735
CAS No.: 189321-67-3
M. Wt: 203.24 g/mol
InChI Key: TZVXKRQCQSKVAY-UHFFFAOYSA-N
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Description

3H-Spiro[isobenzofuran-1,3’-piperidin]-3-one: is a bicyclic heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties. This compound features a spiro linkage, where two rings are connected through a single shared atom, creating a rigid and stable structure. The isobenzofuran moiety is known for its presence in various biologically active molecules, making this compound of interest for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Spiro[isobenzofuran-1,3’-piperidin]-3-one can be achieved through several methods. One common approach involves the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . Another method includes the palladium-catalyzed intermolecular tandem cyclization reaction, which provides high regioselectivity .

Industrial Production Methods: While specific industrial production methods for 3H-Spiro[isobenzofuran-1,3’-piperidin]-3-one are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions: 3H-Spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the spiro linkage.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cleavage of vicinal diols can yield spirocyclic ketones .

Scientific Research Applications

Chemistry: 3H-Spiro[isobenzofuran-1,3’-piperidin]-3-one is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for developing new synthetic methodologies and exploring reaction mechanisms.

Biology: In biological research, this compound is studied for its potential as a pharmacophore. Its rigid structure and functional groups make it a candidate for drug design and development.

Medicine: The compound’s potential medicinal applications include its use as a scaffold for developing new therapeutic agents. Its derivatives have shown promise in various preclinical studies.

Industry: In the industrial sector, 3H-Spiro[isobenzofuran-1,3’-piperidin]-3-one is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Uniqueness: 3H-Spiro[isobenzofuran-1,3’-piperidin]-3-one is unique due to its piperidine ring, which imparts different chemical and biological properties compared to its analogs. The presence of the piperidine ring can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

spiro[2-benzofuran-3,3'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-9-4-1-2-5-10(9)12(15-11)6-3-7-13-8-12/h1-2,4-5,13H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVXKRQCQSKVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)C3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480703
Record name 3H-SPIRO[ISOBENZOFURAN-1,3'-PIPERIDIN]-3-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189321-67-3
Record name 3H-SPIRO[ISOBENZOFURAN-1,3'-PIPERIDIN]-3-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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